molecular formula C13H27NO4Si B564393 3-(Tert-butyldimethylsilyloxy)-5-(1-methylamino)-5-oxopentanoic acid methyl ester CAS No. 1076199-67-1

3-(Tert-butyldimethylsilyloxy)-5-(1-methylamino)-5-oxopentanoic acid methyl ester

Cat. No. B564393
M. Wt: 289.447
InChI Key: HXKROIHBEBVHRL-UHFFFAOYSA-N
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Description

This compound appears to be an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids. It contains a tert-butyldimethylsilyloxy group, which is often used in organic synthesis to protect hydroxyl groups, and a methylamino group, which can participate in a variety of chemical reactions.



Synthesis Analysis

The synthesis of such a compound would likely involve the protection of a hydroxyl group with a tert-butyldimethylsilyl (TBS) protecting group, followed by the introduction of the methylamino and carboxylic acid functionalities. The ester could then be formed through a reaction with methanol.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the TBS-protected hydroxyl group, the methylamino group, and the ester group. These functional groups would likely confer a degree of polarity to the molecule.



Chemical Reactions Analysis

As an ester, this compound could undergo hydrolysis in the presence of an acid or base to yield an alcohol and a carboxylic acid. The TBS protecting group could be removed using an acid such as TBAF (tetra-n-butylammonium fluoride), releasing a hydroxyl group.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ester and amino groups could result in the compound having a relatively high boiling point and being soluble in polar solvents.


Scientific Research Applications

Stereoselective Synthesis

This compound and its derivatives are crucial in stereoselective synthesis, which is fundamental in creating compounds with specific configurations. For example, it has been utilized in the stereoselective synthesis of cyclopentanecarboxylates, demonstrating the importance of keto and ester groups for site- and stereo-selective carbon-hydrogen insertion reactions (Yakura et al., 1997).

Synthesis of Cryptophycins

Another significant application is in the synthesis of cryptophycins, specifically cryptophycin-24 (Arenastatin A), where this compound's derivatives serve as key intermediates. Efficient protocols employing Noyori reduction and Frater alkylation have been developed for this purpose, highlighting its role in constructing complex molecular architectures (Eggen et al., 2000).

Chromatography and Mass Spectrometry

The tert-butyldimethylsilyl (tBDMS) ethers of secondary hydroxy fatty acid methyl esters have been shown to produce stable derivatives suitable for gas-liquid chromatography (GLC) and mass spectrometry (MS), facilitating the identification of trace lipids in complex mixtures. This demonstrates the compound's utility in analytical chemistry, especially for lipid analysis (Chance et al., 1998).

Organic Synthesis and Material Science

Its applications extend to organic synthesis and material science, where its derivatives are used in various catalytic and synthetic processes. For instance, isomerization reactions utilizing specific catalysts have been reported, underscoring the versatility of these compounds in facilitating chemical transformations (Wakamatsu et al., 2000).

Prodrug Development

Furthermore, the compound has been investigated for its potential in prodrug development, where it acts as a precursor in drug synthesis, demonstrating its significance in pharmaceutical chemistry (Saari et al., 1984).

Safety And Hazards

Without specific information, it’s difficult to comment on the safety and hazards associated with this compound. However, like all chemicals, it should be handled with appropriate safety precautions. Always refer to the Material Safety Data Sheet (MSDS) for detailed information.


Future Directions

The future directions for this compound would likely depend on its utility in chemical synthesis or other applications. Further studies could explore its reactivity, potential uses, and safety profile.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific studies and resources related to this exact compound would be needed. Always consult with a qualified professional or refer to the relevant literature for specific information.


properties

IUPAC Name

methyl 3-[tert-butyl(dimethyl)silyl]oxy-5-(methylamino)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27NO4Si/c1-13(2,3)19(6,7)18-10(8-11(15)14-4)9-12(16)17-5/h10H,8-9H2,1-7H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXKROIHBEBVHRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(CC(=O)NC)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27NO4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675742
Record name Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}-5-(methylamino)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Tert-butyldimethylsilyloxy)-5-(1-methylamino)-5-oxopentanoic acid methyl ester

CAS RN

1076199-67-1
Record name Methyl 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-(methylamino)-5-oxopentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076199-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}-5-(methylamino)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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